N-Hydroxy-N,5-diphenylpenta-2,4-dienamide
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Overview
Description
N-Hydroxy-N,5-diphenylpenta-2,4-dienamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydroxyl group and two phenyl groups attached to a penta-2,4-dienamide backbone. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N,5-diphenylpenta-2,4-dienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N,5-diphenylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted phenyl derivatives .
Scientific Research Applications
N-Hydroxy-N,5-diphenylpenta-2,4-dienamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Hydroxy-N,5-diphenylpenta-2,4-dienamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting inflammatory mediators and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: A related compound with similar structural features but lacking the hydroxyl group.
N-Hydroxy-N,5-diphenylpent-2-enamide: Another analogue with slight variations in the carbon chain and functional groups.
Uniqueness
N-Hydroxy-N,5-diphenylpenta-2,4-dienamide stands out due to its unique combination of a hydroxyl group and a conjugated diene system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
22861-42-3 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-hydroxy-N,5-diphenylpenta-2,4-dienamide |
InChI |
InChI=1S/C17H15NO2/c19-17(18(20)16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14,20H |
InChI Key |
YEFQXOIEMKTXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
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